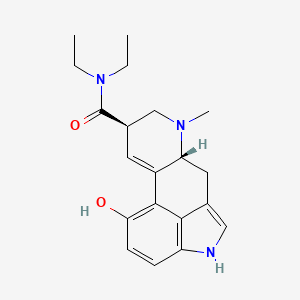
12-Hydroxylysergic acid diethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxylysergic acid diethylamide is a derivative of lysergic acid, a naturally occurring compound found in the ergot fungus. This compound is structurally related to lysergic acid diethylamide, a well-known psychedelic substance. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxylysergic acid diethylamide typically involves the hydroxylation of lysergic acid diethylamide. This process can be achieved through various chemical reactions, including oxidation and substitution reactions. The specific conditions for these reactions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and high-throughput screening methods can help optimize the production process, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Hydroxylysergic acid diethylamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield more hydroxylated derivatives, while reduction reactions may produce more saturated compounds.
Applications De Recherche Scientifique
12-Hydroxylysergic acid diethylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity and stability of lysergic acid derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 12-Hydroxylysergic acid diethylamide involves its interaction with various molecular targets and pathways in the body. This compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a key role in modulating mood, perception, and cognition. By activating these receptors, this compound can induce a range of physiological and psychological effects.
Comparaison Avec Des Composés Similaires
Lysergic Acid Diethylamide: A potent psychedelic compound with similar structural features.
Ergometrine: A naturally occurring ergot alkaloid with vasoconstrictive properties.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Uniqueness: 12-Hydroxylysergic acid diethylamide is unique in its specific hydroxylation pattern, which can influence its pharmacological properties and interactions with molecular targets. This distinct structure makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
60573-89-9 |
|---|---|
Formule moléculaire |
C20H25N3O2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(6aR,9R)-N,N-diethyl-1-hydroxy-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-4-23(5-2)20(25)13-8-14-16(22(3)11-13)9-12-10-21-15-6-7-17(24)19(14)18(12)15/h6-8,10,13,16,21,24H,4-5,9,11H2,1-3H3/t13-,16-/m1/s1 |
Clé InChI |
SJBIVHSZSSHVGK-CZUORRHYSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=C3C(=C(C=C4)O)C2=C1)C |
SMILES canonique |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=C3C(=C(C=C4)O)C2=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















